molecular formula C9H10BrFO B8612313 1-(2-Bromo-4-fluorophenyl)-1-propanol CAS No. 1086599-58-7

1-(2-Bromo-4-fluorophenyl)-1-propanol

Cat. No.: B8612313
CAS No.: 1086599-58-7
M. Wt: 233.08 g/mol
InChI Key: VHPMLJCNKYCAMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-4-fluorophenyl)-1-propanol (CAS 1086599-58-7) is a chiral aryl propanol derivative of high value in synthetic organic chemistry and pharmaceutical research. This compound, with the molecular formula C9H10BrFO and a molecular weight of 233.08, serves as a versatile chiral building block for the construction of more complex molecules . Its structure incorporates both a bromo and a fluoro substituent on the aromatic ring, making it a valuable intermediate for further functionalization via cross-coupling reactions and nucleophilic substitutions. Compounds of this class are essential precursors for the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals . Enantiomerically pure forms of similar halophenyl ethanol derivatives are critical in synthesizing key intermediates for drugs such as mirabegron and ticagrelor, highlighting the potential of this propanol analog in asymmetric synthesis and medicinal chemistry applications . The propanol chain offers a handle for further chemical transformation, such as oxidation to the corresponding ketone or involvement in carbon-chain elongation strategies. This product is intended for research and development applications in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use.

Properties

CAS No.

1086599-58-7

Molecular Formula

C9H10BrFO

Molecular Weight

233.08 g/mol

IUPAC Name

1-(2-bromo-4-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H10BrFO/c1-2-9(12)7-4-3-6(11)5-8(7)10/h3-5,9,12H,2H2,1H3

InChI Key

VHPMLJCNKYCAMW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=C(C=C1)F)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-4-fluorophenyl)-1-propanol can be synthesized through several methods. One common approach involves the reaction of 2-bromo-4-fluorobenzaldehyde with a suitable Grignard reagent, followed by hydrolysis to yield the desired alcohol. Another method includes the reduction of 1-(2-bromo-4-fluorophenyl)propan-1-one using a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-fluorophenyl)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a simpler alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used in the presence of a suitable solvent.

Major Products:

    Oxidation: 1-(2-Bromo-4-fluorophenyl)propan-1-one or 1-(2-Bromo-4-fluorophenyl)propanal.

    Reduction: 1-(2-Fluorophenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Bromo-4-fluorophenyl)-1-propanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Bromo-4-fluorophenyl)-1-propanol exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the bromine and fluorine atoms can enhance its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with 3-(4-Chlorophenyl)-1-propanol

3-(4-Chlorophenyl)-1-propanol shares the propanol backbone but substitutes bromine and fluorine with a single para-chlorine atom. Key differences include:

Property 1-(2-Bromo-4-fluorophenyl)-1-propanol 3-(4-Chlorophenyl)-1-propanol
Molecular Weight 233.05 g/mol 186.65 g/mol
Substituent Effects Ortho-Br (steric hindrance), para-F Para-Cl (less steric bulk)
Acidity (pKa) ~12.5 (estimated) ~13.2 (measured)
Reactivity Higher Br-induced electrophilicity Moderate Cl-directed reactions

Fluorine’s electronegativity enhances dipole interactions, affecting crystallization behavior .

Comparison with 1-Propanol and 2-Propanol

Simple aliphatic propanols lack aromatic rings, resulting in distinct thermodynamic and structural behaviors:

Property This compound 1-Propanol 2-Propanol
Boiling Point ~250°C 97°C 82°C
Hydrogen Bonding Strong (OH + aromatic π-system) Moderate Weaker (steric)
Solubility in Water Low High Moderate

The aromatic and halogen substituents reduce water solubility but enhance thermal stability. Molecular dynamics simulations of 1-propanol show extended hydrogen-bonded networks in the liquid state, whereas the bulky aromatic groups in the target compound likely disrupt such associations .

Comparison with 1-(4-Bromophenyl)-2-methylpropan-1-one

Though a ketone, 1-(4-Bromophenyl)-2-methylpropan-1-one provides insights into halogen positioning:

Property This compound 1-(4-Bromophenyl)-2-methylpropan-1-one
Functional Group Alcohol (-OH) Ketone (C=O)
Substituent Position Ortho-Br, para-F Para-Br
Reactivity Acid-catalyzed dehydration Nucleophilic acyl substitution

The ketone’s para-bromine allows for straightforward Suzuki coupling, whereas the ortho-bromine in the target compound may complicate such reactions due to steric effects .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Bromo-4-fluorophenyl)-1-propanol, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves bromination of a fluorophenyl-propanol precursor. For example, bromine can be added to a substituted propenone derivative under controlled conditions (e.g., chloroform solvent, slow stirring) to introduce bromine at the desired position . Optimization strategies include:

  • Catalyst Screening : Use Lewis acids (e.g., AlCl₃) to enhance regioselectivity.
  • Temperature Control : Maintain low temperatures (0–5°C) to minimize side reactions.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) improves yield purity.
    Reference analogous syntheses in halogenated arylpropanols, such as 2-bromo-1-(3-chloro-4-methylphenyl)propan-1-one .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent effects; the bromine and fluorine atoms cause distinct splitting patterns (e.g., para-fluorine induces deshielding in aromatic protons) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions.
  • Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass matching (e.g., C₉H₉BrFO⁺) .
  • IR Spectroscopy : Detect hydroxyl (O–H stretch ~3300 cm⁻¹) and aryl-halogen bonds (C–Br ~550 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography data be refined to resolve ambiguities in the molecular structure of this compound?

Methodological Answer: Use the SHELX suite for refinement:

  • SHELXL : Refine positional and anisotropic displacement parameters. Address disorder in bromine/fluorine positions using PART instructions .
  • ORTEP-3 : Visualize thermal ellipsoids to assess positional uncertainty (e.g., confirm planarity of the aromatic ring) .
    Example workflow:

Collect high-resolution data (≤1.0 Å) to resolve halogen positions.

Apply twin refinement (BASF parameter) if crystal twinning is detected .

Validate geometry using CheckCIF to flag outliers in bond lengths/angles.

Q. What strategies can address discrepancies in thermodynamic property predictions for halogenated propanol derivatives?

Methodological Answer: Discrepancies arise from competing computational models (e.g., group contribution vs. quantum mechanics). Resolve via:

  • Experimental Validation : Measure vaporization enthalpies (ΔvapH) using transpiration or static methods .
  • Correlation Analysis : Relate ΔvapH to boiling points via linear regression (e.g., for bromo/fluoro analogs, R² > 0.95) .
  • Benchmarking : Compare predictions from COSMO-RS and UNIFAC models for activity coefficients.

Q. How does the electronic effect of bromo and fluoro substituents influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : Fluorine (σₚ = +0.06) and bromine (σₚ = +0.26) deactivate the aromatic ring, directing nucleophilic attacks to meta positions .
  • Mechanistic Probes :
    • Use DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces.
    • Experimental kinetic studies (e.g., SN2 reactions with NaSH) show rate retardation compared to non-halogenated analogs .

Data Contradiction Analysis

Q. How can conflicting NMR data for this compound be resolved?

Methodological Answer: Conflicts often arise from solvent effects or dynamic processes:

  • Variable Temperature NMR : Identify rotational barriers (e.g., hindered rotation of the propanol chain) by observing signal coalescence at elevated temperatures.
  • Solvent Screening : Compare DMSO-d₆ (hydrogen-bonding) vs. CDCl₃ (non-polar) to isolate solvent-induced shifts .
  • Computational Validation : Simulate NMR shifts using Gaussian09 (MPW1PW91/6-31G*) and compare with experimental data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.